molecular formula C13H14N4O2 B2910144 morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone CAS No. 321533-74-8

morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

Cat. No.: B2910144
CAS No.: 321533-74-8
M. Wt: 258.281
InChI Key: CKCUXNSLSUUODG-UHFFFAOYSA-N
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Description

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a morpholino methanone group and at the 6-position with a 1H-pyrazole moiety. This structure combines electron-rich (pyrazole) and electron-deficient (pyridine) aromatic systems, enabling diverse reactivity and interactions in medicinal chemistry and materials science. The morpholino group enhances solubility and modulates pharmacokinetic properties, making it a key scaffold in drug discovery .

Synthetic routes to this compound often involve Sonogashira coupling or cyclocondensation reactions, as seen in analogous pyridinylmethanone derivatives .

Properties

IUPAC Name

morpholin-4-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)11-2-3-12(14-10-11)17-5-1-4-15-17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUXNSLSUUODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Applications

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has potential applications in several fields:

  • Molecular Biology: It can be employed as an oligonucleotide analog for gene silencing or modification.
  • Pharmaceutical Development: It is investigated for its potential use in drug development.

Structural Activity and Design

The specific combination of functional groups in this compound may enhance its biological activity compared to simpler morpholines or other derivatives. Its design aims at optimizing interactions with RNA while minimizing side effects associated with traditional oligonucleotides.

Related Compounds

Structural similarities exist between this compound and other compounds, including:

Compound NameStructure FeaturesUnique Attributes
MorpholineSix-membered ring with nitrogen and oxygenUsed widely in organic synthesis
2-PyridylmorpholinePyridine ring attached to morpholineExhibits antibacterial properties
PyrazolomorpholineContains pyrazole instead of pyridinePotentially more reactive due to pyrazole
Phosphorodiamidate Morpholino OligomerBackbone modification with phosphorodiamidate groupsEnhanced stability and efficacy in gene modulation

Pyrazoles and Imidazo-Pyrazoles

Mechanism of Action

The mechanism of action of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone with analogous pyridinylmethanone derivatives, focusing on structural features, synthetic pathways, and biological activities:

Compound Name Key Substituents Synthetic Method Biological Activity/Application Reference
This compound 6-(1H-pyrazol-1-yl), 3-morpholinomethanone Cyclocondensation/Sonogashira Potential mGluR5 modulation, anticancer applications
(6-(3,3-Diethoxypropynyl)pyridin-3-yl)(morpholino)methanone (Y b) 6-(3,3-diethoxypropynyl), 3-morpholinomethanone Sonogashira coupling Intermediate for pentathiepin synthesis
(6-((3-Fluorophenyl)ethynyl)pyridin-3-yl)(morpholino)methanone (VU0360175) 6-(3-fluorophenylethynyl), 3-morpholinomethanone Pd-mediated cross-coupling mGluR5 positive allosteric modulator (EC₅₀ = 49 nM)
(4-Hydroxypiperidin-1-yl)(4-(3-fluorophenyl)ethynyl)phenyl)methanone (VU0366026) 4-hydroxypiperidinyl, 4-(3-fluorophenylethynyl) Sonogashira coupling mGluR5 PAM (EC₅₀ = 3.8 nM)
Morpholino(pyridin-3-yl)methanone 3-morpholinomethanone (no 6-substituent) Amide coupling Model compound for structural studies

Key Observations:

Substituent Effects on Bioactivity :

  • The pyrazole substituent in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to the 3-fluorophenyl group in VU0360175 .
  • Replacement of the pyrazole with a diethoxypropynyl group (Y b) shifts utility toward synthetic intermediates rather than direct therapeutic applications .

Potency Trade-offs: VU0360175 exhibits reduced potency (EC₅₀ = 49 nM) compared to VU0366026 (EC₅₀ = 3.8 nM), highlighting the impact of substituting the morpholino group with a hydroxypiperidine moiety .

Synthetic Flexibility: Sonogashira coupling is a common method for introducing alkynyl substituents (e.g., diethoxypropynyl in Y b), while cyclocondensation reactions are preferred for pyrazole formation .

Solubility and Pharmacokinetics: Morpholino-containing derivatives generally exhibit improved aqueous solubility compared to piperidine or tosylpiperazinyl analogs (e.g., Y e), critical for in vivo studies .

Mechanistic and Theoretical Insights

While direct computational studies on this compound are lacking, density-functional theory (DFT) analyses of related compounds suggest that the electron-withdrawing morpholino group stabilizes the pyridine ring, influencing charge distribution and intermolecular interactions . The pyrazole’s nitrogen atoms may participate in hydrogen bonding, akin to fluorophenyl groups in VU0360175, which engage in π-stacking with receptor residues .

Biological Activity

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known by its CAS number 321533-74-8, is a compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄N₄O₂
  • Molecular Weight : 258.28 g/mol
  • Key Functional Groups : Morpholine, pyrazole, and pyridine rings contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Starting materials are reacted under acidic conditions.
  • Introduction of the Morpholine and Pyridine Groups : This step often utilizes specific catalysts (e.g., palladium or copper).
  • Attachment of the Methanone Group : The final step involves controlled conditions to ensure proper linkage.

This compound exhibits various biological activities through interactions with specific molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes such as mTOR and PI3K-alpha, which are pivotal in cell growth and metabolism.
  • Effect on Cancer Cells : Studies indicate that this compound can reduce the viability of certain cancer cell lines (e.g., MCF7) by inducing apoptosis or inhibiting proliferation.

Case Studies and Research Findings

  • Inhibition of mTOR : In a study focusing on pyrazolo[3,4-d]pyrimidines, similar compounds were found to have subnanomolar IC50 values against mTOR, suggesting that this compound could exhibit comparable potency .
  • Anticancer Activity : Research demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells with IC50 values in the nanomolar range .
  • Inflammation Modulation : Compounds related to this compound have shown potential in modulating inflammatory pathways by inhibiting cytokine production .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundTarget EnzymeIC50 Value (nM)Activity Type
This compoundmTOR< 100Anticancer
4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesmTOR< 0.5Anticancer
Pyrazolyl-Ureasp38 MAPK53Anti-inflammatory

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